(3-methoxy-1-methyl-1H-pyrazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Catalog No.
S2718096
CAS No.
1705512-60-2
M.F
C15H19N3O2S2
M. Wt
337.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(7-(thiophen-2...

CAS Number

1705512-60-2

Product Name

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone

Molecular Formula

C15H19N3O2S2

Molecular Weight

337.46

InChI

InChI=1S/C15H19N3O2S2/c1-17-10-11(14(16-17)20-2)15(19)18-6-5-13(22-9-7-18)12-4-3-8-21-12/h3-4,8,10,13H,5-7,9H2,1-2H3

InChI Key

FFQZOQGSUICUHV-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(SCC2)C3=CC=CS3

solubility

not available

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule featuring distinct structural elements that contribute to its potential biological activities. The compound integrates a pyrazole ring, characterized by its five-membered structure containing two nitrogen atoms, and a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen. This unique combination of heterocycles may enhance the compound's pharmacological properties, making it a subject of interest in medicinal chemistry.

  • The presence of a heterocyclic ring system suggests potential biological activity, and caution should be exercised when handling the compound.
  • Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) when working with unknown compounds.

The chemical reactivity of this compound can be analyzed through various biochemical pathways. The presence of functional groups such as methoxy and thiazepan may facilitate nucleophilic substitutions and electrophilic additions. The compound could undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids or alcohols. Additionally, the pyrazole moiety can participate in oxidation-reduction reactions, as it can exist in multiple oxidation states, potentially affecting its biological activity.

Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The unique combination of the pyrazole and thiazepane structures may contribute to enhanced interaction with biological targets such as enzymes or receptors. Computational models have been employed to predict the biological activity spectra of compounds like this one, indicating potential therapeutic applications in treating various diseases .

Synthesis of (3-methoxy-1-methyl-1H-pyrazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions:

  • Formation of Pyrazole: The initial step may involve the condensation of appropriate aldehydes with hydrazine derivatives to form the pyrazole core.
  • Thiazepane Formation: A thiazepane ring can be synthesized via cyclization reactions involving thioketones and amines.
  • Final Coupling Reaction: The final product can be obtained through coupling reactions that link the pyrazole and thiazepane moieties, often facilitated by coupling agents or under specific reaction conditions.

Given its structural characteristics, this compound may find applications in pharmaceutical development as a lead compound for new drug formulations targeting various diseases. Its potential uses could include:

  • Antimicrobial Agents: Leveraging its biological activity against bacteria or fungi.
  • Anti-inflammatory Drugs: Targeting inflammatory pathways in conditions like arthritis.
  • Analgesics: Providing pain relief through central nervous system interactions.

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules. Techniques such as molecular docking simulations can predict binding affinities to target proteins, while in vitro assays can validate these predictions by assessing the compound's effects on cell lines or isolated enzymes. Such studies help elucidate mechanisms of action and potential side effects.

Several compounds share structural similarities with (3-methoxy-1-methyl-1H-pyrazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, which can be compared based on their chemical frameworks and biological activities:

Compound NameStructural FeaturesBiological Activity
3-MethylpyrazolePyrazole ringAntimicrobial
2-Thiophenecarboxylic acidThiophene ringAnti-inflammatory
5-Arylthiazepane derivativesThiazepane ringAnalgesic
(1-Methylpyrazolyl)(thiazolidinyl) derivativesPyrazole and thiazolidine structuresAnticancer

These compounds highlight the diversity within the class of heterocyclic compounds and underscore the unique aspects of the target compound's structure that may confer distinct biological properties.

XLogP3

2

Dates

Last modified: 08-16-2023

Explore Compound Types